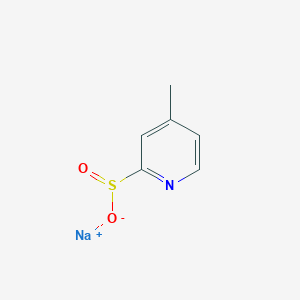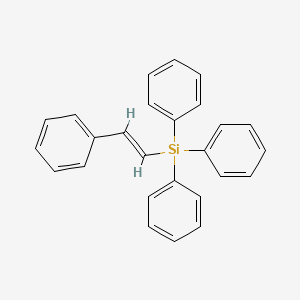
Triphenyl(styryl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(styryl)silane is an organosilicon compound with the molecular formula C24H20Si It is characterized by a silicon atom bonded to three phenyl groups and one styryl group
準備方法
Synthetic Routes and Reaction Conditions
Triphenyl(styryl)silane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium chloride with phenylchlorosilane in the presence of tetrahydrofuran and toluene. The reaction mixture is then treated with water to isolate the desired product . Another method involves the hydrolysis of triphenylchlorosilane with an aqueous alkali solution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification, such as high vacuum distillation and recrystallization, to achieve the desired product purity .
化学反応の分析
Types of Reactions
Triphenyl(styryl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized by carbon nanotube-gold nanohybrids.
Hydrolysis: It undergoes hydrolysis in the presence of ruthenium complexes.
Hydrosilylation: It participates in hydrosilylation reactions to produce enolsilanes.
Substitution: It can be used in the synthesis of bromosilanes.
Common Reagents and Conditions
Common reagents used in these reactions include carbon nanotube-gold nanohybrids for oxidation, ruthenium complexes for hydrolysis, and various catalysts for hydrosilylation and substitution reactions .
Major Products Formed
The major products formed from these reactions include enolsilanes, bromosilanes, and other organosilicon compounds .
科学的研究の応用
Triphenyl(styryl)silane has a wide range of applications in scientific research:
作用機序
The mechanism of action of triphenyl(styryl)silane involves its interaction with molecular targets through its silicon atom and phenyl groups. These interactions can lead to various chemical transformations, such as hydrosilylation and oxidation, depending on the reaction conditions and reagents used . The molecular pathways involved in these reactions are influenced by the electronic and steric properties of the compound .
類似化合物との比較
Similar Compounds
Triphenylsilane: Similar in structure but lacks the styryl group, making it less versatile in certain reactions.
Tris(trimethylsilyl)silane: Used as an alternative reducing agent but has different reactivity due to the presence of trimethylsilyl groups.
Uniqueness
Triphenyl(styryl)silane is unique due to the presence of both phenyl and styryl groups, which provide distinct electronic and steric properties. This makes it more versatile in various chemical reactions compared to similar compounds .
特性
分子式 |
C26H22Si |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
triphenyl-[(E)-2-phenylethenyl]silane |
InChI |
InChI=1S/C26H22Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21+ |
InChIキー |
SXMDBESVDDCSRZ-QURGRASLSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C=C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


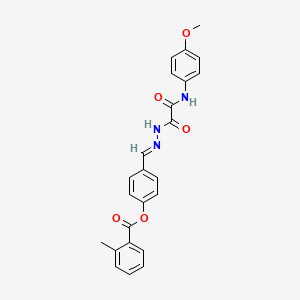


![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)
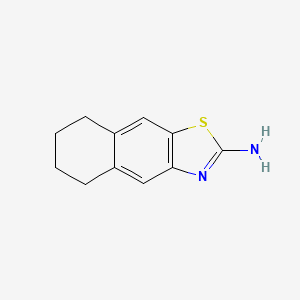

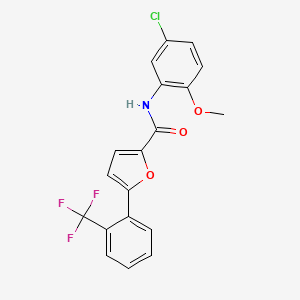

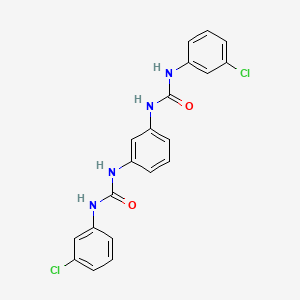


![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)

